7-(Furan-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a furan ring and a triazolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: Furan-2-carbaldehyde, isopropylamine, and a suitable triazole precursor.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: Reduction of the triazole ring can lead to different hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Hydrogenated triazole derivatives.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Activity: Potential use as antimicrobial, antifungal, or anticancer agents.
Medicine
Drug Development: Investigated for potential therapeutic applications due to their biological activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves interaction with specific molecular targets such as enzymes or receptors. The furan and triazolopyrimidine moieties can bind to active sites, inhibiting or modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(FURAN-2-YL)-2-(METHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(THIOPHEN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
- Structural Features : The presence of the furan ring and the specific substitution pattern.
- Biological Activity : Unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C12H12N4O |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12N4O/c1-8(2)11-14-12-13-6-5-9(16(12)15-11)10-4-3-7-17-10/h3-8H,1-2H3 |
InChI Key |
XNFIBMNPFNCDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Origin of Product |
United States |
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